molecular formula C17H28ClNO3 B4580303 2-[(4-butoxy-3-chloro-5-ethoxybenzyl)amino]-2-methyl-1-propanol

2-[(4-butoxy-3-chloro-5-ethoxybenzyl)amino]-2-methyl-1-propanol

Cat. No. B4580303
M. Wt: 329.9 g/mol
InChI Key: MKNGOCGJZZHOPN-UHFFFAOYSA-N
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Description

2-[(4-butoxy-3-chloro-5-ethoxybenzyl)amino]-2-methyl-1-propanol, also known as BEB, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is a selective antagonist of the 5-HT3 receptor, which is a subtype of the serotonin receptor. The 5-HT3 receptor is primarily found in the central and peripheral nervous systems and is involved in a variety of physiological processes, including nausea, vomiting, and anxiety. The aim of

Scientific Research Applications

Esterification in Agricultural Chemistry

The process of esterification, particularly with MCPA esters, is crucial in developing agricultural chemicals. MCPA (4-Chloro-2-methylphenoxyacetic acid), a systemic herbicide, is enhanced through esterification, making its derivatives like n-butanol esters more environmentally friendly due to their lower water solubility. This reaction, catalyzed by immobilized enzymes under microwave irradiation, showcases the potential application of similar chemical structures in creating efficient agricultural chemicals with a focus on sustainability and minimal environmental impact (Shinde & Yadav, 2014).

Protein Labelling in Medical Research

In the realm of medical research, specifically for internal radiotherapy applications, the synthesis of rhodium complexes using ligands similar in structure to the compound underlines the significance of these compounds in developing diagnostic and therapeutic agents. Such complexes, when labeled with Rhodium (105Rh), exhibit potential for creating highly specific agents for internal radiotherapy, aiding in targeted treatment strategies (Efe et al., 1991).

properties

IUPAC Name

2-[(4-butoxy-3-chloro-5-ethoxyphenyl)methylamino]-2-methylpropan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28ClNO3/c1-5-7-8-22-16-14(18)9-13(10-15(16)21-6-2)11-19-17(3,4)12-20/h9-10,19-20H,5-8,11-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKNGOCGJZZHOPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=C(C=C(C=C1Cl)CNC(C)(C)CO)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[(4-butoxy-3-chloro-5-ethoxybenzyl)amino]-2-methyl-1-propanol
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